5-Bromo-1-trityl-1H-imidazole
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Overview
Description
5-Bromo-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-trityl-1H-imidazole typically involves the bromination of 1-trityl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 1-trityl-1H-imidazole derivatives with different functional groups .
Scientific Research Applications
5-Bromo-1-trityl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-trityl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The trityl group can enhance the compound’s stability and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
1-Trityl-1H-imidazole: Lacks the bromine atom but shares the trityl group, making it less reactive in substitution reactions.
5-Bromo-1H-imidazole: Lacks the trityl group, making it more reactive but less stable.
Uniqueness: 5-Bromo-1-trityl-1H-imidazole is unique due to the presence of both the bromine atom and the trityl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-1-tritylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTDHSJPQNXGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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